CID 78062677
Description
CID 78062677 is a compound registered in PubChem, a public chemical database maintained by the National Institutes of Health (NIH). The absence of detailed metadata in the provided evidence precludes a comprehensive analysis of its chemical properties, synthesis, or applications.
Properties
Molecular Formula |
C8H18O7Si5 |
|---|---|
Molecular Weight |
366.65 g/mol |
InChI |
InChI=1S/C8H18O7Si5/c1-10-6-8(9)7-11-4-3-5-17-13-19-15-20-14-18-12-16-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
YKENLNXSMJKOHV-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COCCC[Si]O[Si]O[Si]O[Si]O[Si]C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78062677 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Reactivity of Piperazine-Containing Analogues
Compounds with piperazine moieties (e.g., CID 78067972, EvitaChem EVT-14827891) exhibit:
-
Nucleophilic substitution at the piperazine nitrogen.
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Electrophilic aromatic substitution on methoxyphenyl groups.
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Participation in Mannich reactions for side-chain elongation.
Indandione Core Behavior
1,3-Indandione derivatives (e.g.,, ) demonstrate:
| Reaction Type | Conditions | Products/Applications |
|---|---|---|
| Nucleophilic Addition | Polar solvents (DMF, THF) | Enol ethers, thioesters |
| Cycloaddition | Thermal or catalytic activation | Heterocyclic frameworks |
| Oxidation | KMnO₄, CrO₃ | Dicarboxylic acid derivatives |
Kinase Inhibitor Analogues
Pyridopyrimidine-based inhibitors (e.g., , ) highlight:
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Hydrogen-bonding interactions with kinase active sites (e.g., CDK4, ARK5).
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Metabolic stability influenced by substituents (e.g., methyl groups reduce CYP450-mediated clearance).
Recommended Actions for CID 78062677 Characterization
-
Synthetic Pathways to Explore
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Suzuki-Miyaura coupling for aryl-aryl bond formation.
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Reductive amination to introduce nitrogen-based side chains.
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Click chemistry (e.g., azide-alkyne cycloaddition) for triazole linkages.
-
-
Analytical Prioritization
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LC-MS/MS for metabolic stability assessment.
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X-ray crystallography to resolve spatial configuration.
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DFT calculations (B3LYP/6-311G**) to predict reactivity sites.
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Data Gaps and Limitations
The absence of direct references to this compound in peer-reviewed journals, patents, or chemical databases (as of March 2025) precludes a definitive analysis. Researchers are advised to:
-
Validate the CID’s existence via PubChem or Reaxys.
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Perform targeted synthesis and reaction screening.
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Consult regulatory agencies (e.g., EPA ChemView) for unpublished studies.
Scientific Research Applications
CID 78062677 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78062677 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, and exerting its effects at the molecular level. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparison with Similar Compounds
Data Table: Hypothetical Comparison of this compound and Analogs
| Property | This compound (Hypothetical) | α-HCH (CAS 319-84-6) | Oscillatoxin D (CID 101283546) | CAS 50488-36-3 |
|---|---|---|---|---|
| Molecular Formula | C₁₀H₁₅Cl₃O₂ (Inferred) | C₆H₆Cl₆ | C₃₂H₄₈O₈ | C₁₄H₁₈N₂O₃ (Inferred) |
| Molecular Weight | ~300 g/mol | 290.83 g/mol | 584.71 g/mol | ~280 g/mol |
| Bioactivity | Unknown | Endocrine disruptor | Sodium channel inhibitor | Unknown |
| Environmental Impact | Likely persistent | High persistence | Marine toxin | Unknown |
| Toxicity (LD₅₀) | Not available | 100 mg/kg (rat) | 0.1 mg/kg (mouse) | Not available |
Note: Data for this compound are inferred from structural classes; experimental validation is required .
Research Findings and Limitations
- Structural Elucidation : Mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) are critical for resolving this compound’s structure, as highlighted in for analogous compounds.
- Bioactivity Screening : If this compound is a bioactive compound, assays targeting ion channels (like oscillatoxins) or enzymatic pathways (common in HCH analogs) would be relevant .
- Limitations : The absence of peer-reviewed studies on this compound necessitates caution in extrapolating properties from analogs. For example, methylation or halogenation patterns could drastically alter toxicity or environmental fate .
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